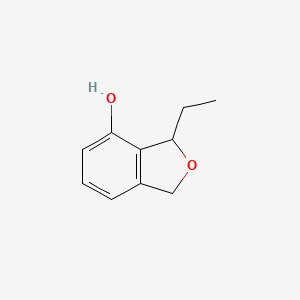

3-Ethyl-1,3-dihydro-2-benzofuran-4-ol

描述

Structure

3D Structure

属性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.20 g/mol |

IUPAC 名称 |

3-ethyl-1,3-dihydro-2-benzofuran-4-ol |

InChI |

InChI=1S/C10H12O2/c1-2-9-10-7(6-12-9)4-3-5-8(10)11/h3-5,9,11H,2,6H2,1H3 |

InChI 键 |

ZACWHYSROVLATH-UHFFFAOYSA-N |

规范 SMILES |

CCC1C2=C(CO1)C=CC=C2O |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 3 Ethyl 1,3 Dihydro 2 Benzofuran 4 Ol

Direct Synthesis Routes to 3-Ethyl-1,3-dihydro-2-benzofuran-4-ol

Direct synthetic strategies aim to construct the this compound scaffold in a convergent manner, often involving the formation of the dihydrobenzofuran ring as a key step with the ethyl and hydroxyl groups pre-installed or introduced concurrently.

Precursor-based Cyclization Approaches and Reaction Conditions

A primary strategy for the synthesis of dihydrobenzofurans involves the intramolecular cyclization of appropriately substituted phenolic precursors. For the target molecule, a plausible precursor would be a 2-(1-hydroxypropyl)phenol (B8696784) derivative. The cyclization of such a precursor would lead to the formation of the dihydrofuran ring.

The general approach involves the synthesis of a substituted phenol (B47542) bearing a three-carbon chain at the ortho position, which can then undergo intramolecular cyclization. For instance, a Claisen rearrangement of an appropriately substituted allyl ether of a phenol, followed by functional group manipulation and cyclization, can be a viable route.

Key reaction conditions for such cyclizations often involve acid or base catalysis to promote the intramolecular nucleophilic attack of the phenolic hydroxyl group onto an electrophilic carbon in the side chain.

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acid-catalyzed cyclization | p-Toluenesulfonic acid (p-TsOH), H2SO4 | Toluene, Dichloromethane | Reflux | Promotes dehydration and subsequent cyclization. |

| Base-catalyzed cyclization | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room Temperature to Reflux | Useful for precursors with a leaving group on the side chain. |

| Palladium-catalyzed cyclization | Pd(OAc)2, PPh3 | Acetonitrile, Toluene | 80-120 °C | Effective for intramolecular O-arylation of alcohols. |

Strategies for Stereoselective Introduction of the Ethyl and Hydroxyl Moieties

The stereochemistry at the C3 position bearing the ethyl group is a crucial aspect of the synthesis. Achieving stereoselectivity can be approached in several ways. One method involves the use of chiral starting materials. For example, a stereodefined 2-(1-hydroxypropyl)phenol precursor would lead to a stereospecific cyclization.

Alternatively, asymmetric catalysis can be employed during the cyclization step or in a reaction that sets the stereocenter prior to cyclization. For instance, an enantioselective reduction of a ketone precursor to the corresponding alcohol can establish the desired stereochemistry. Rhodium and iridium-based catalysts with chiral ligands have been shown to be effective in the enantioselective synthesis of 3-substituted dihydrobenzofurans through intramolecular hydroarylation. rsc.org

Indirect and Analogous Synthetic Pathways for Dihydrobenzofuranol Derivatives

Indirect methods and syntheses of analogous dihydrobenzofuranol derivatives provide valuable insights and alternative routes to the target molecule. These pathways often involve the initial construction of the dihydrobenzofuran core followed by functional group interconversions to introduce the ethyl and hydroxyl groups.

Cyclization of 2-Phenoxyethanol (B1175444) Derivatives

The cyclization of 2-phenoxyethanol derivatives is a well-established method for the synthesis of the dihydrobenzofuran skeleton. This approach typically involves an intramolecular C-H functionalization or a Friedel-Crafts type reaction. To apply this to the synthesis of this compound, a suitably substituted 2-phenoxyethanol would be required. For instance, a starting material derived from a substituted phenol and an epoxybutane could be envisioned.

Friedel-Crafts Acylation and Subsequent Functionalization for Hydroxyl Group Introduction

Friedel-Crafts acylation of a phenol or a protected phenol derivative can be a powerful tool for introducing a carbonyl group, which can then be further elaborated to form the dihydrofuran ring and introduce the necessary substituents. For the target molecule, a possible strategy would involve the Friedel-Crafts acylation of a suitable phenol with propionyl chloride or a related acylating agent. jmchemsci.com The resulting hydroxypropiophenone can then undergo further transformations.

The acylation of phenols can sometimes lead to a mixture of O-acylated and C-acylated products, and reaction conditions must be carefully controlled to favor the desired C-acylation. semanticscholar.org Lewis acids such as AlCl3 are commonly used as catalysts. nih.gov Subsequent reduction of the ketone, followed by reactions to form the dihydrofuran ring, would be necessary. Introducing the hydroxyl group at the 4-position could be achieved by starting with a resorcinol (B1680541) derivative, where one hydroxyl group directs the acylation and the other is either protected or directly incorporated. jmchemsci.comasianpubs.org

Intramolecular Oxa-Michael Reactions in Dihydrobenzofuran Scaffold Construction

The intramolecular oxa-Michael addition is a potent reaction for the formation of oxygen heterocycles, including dihydrobenzofurans. This reaction involves the conjugate addition of an internal oxygen nucleophile (a hydroxyl group) to an α,β-unsaturated carbonyl system.

To synthesize this compound via this route, a precursor such as a 2-hydroxychalcone (B1664081) derivative or a related α,β-unsaturated ketone would be required. The phenolic hydroxyl group would act as the nucleophile, attacking the β-carbon of the unsaturated system to form the dihydrofuran ring. The ethyl group could be introduced as part of the Michael acceptor. The hydroxyl group at the 4-position would need to be present on the starting phenolic precursor. The reaction is often catalyzed by a base or, in some cases, an acid. asianpubs.org

| Catalyst/Promoter | Substrate Type | Key Transformation | Stereocontrol |

|---|---|---|---|

| Base (e.g., DBU, K2CO3) | 2'-Hydroxychalcones | Intramolecular conjugate addition of phenolic -OH | Generally diastereoselective, enantioselectivity can be achieved with chiral catalysts. |

| Lewis Acids (e.g., TiCl4) | α,β-Unsaturated esters/ketones with a tethered alcohol | Promotion of the Michael addition | Can influence diastereoselectivity. |

| Organocatalysts (e.g., Proline derivatives) | Enals or enones with a phenolic hydroxyl group | Asymmetric intramolecular oxa-Michael addition | Can provide high enantioselectivity. |

Transition Metal-Catalyzed Methodologies for Benzofuran (B130515) Ring Formation

The construction of the 2,3-dihydrobenzofuran (B1216630) core is a central theme in medicinal and organic chemistry, with transition metal catalysis offering highly efficient and versatile routes. nih.govresearchgate.net These methods often involve intramolecular cyclization reactions that form the crucial C-O and C-C bonds of the dihydrofuran ring. nih.gov Metals such as palladium (Pd), rhodium (Rh), and nickel (Ni) are frequently employed to facilitate these transformations under mild conditions. nih.govresearchgate.net

Palladium-catalyzed reactions are particularly prominent. For instance, intramolecular C-H activation and coupling represent a powerful strategy. nih.gov A hypothetical precursor for this compound, such as an appropriately substituted alkyl phenyl ether, could undergo intramolecular C(sp³)–H and C(sp²)–H bond activation and subsequent reductive elimination to furnish the desired dihydrobenzofuran framework. nih.gov Another well-established palladium-catalyzed approach is the Heck reaction, specifically its intramolecular variant, which can be used to construct the dihydrobenzofuran motif from precursors like 2-iodophenol (B132878) allyl ethers. nih.gov

Rhodium catalysts have been utilized in chemodivergent syntheses, such as the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, which proceeds via C–H and C–C bond activation to yield 2,3-dihydrobenzofuran derivatives. nih.gov Such [3+2] annulation strategies demonstrate the capacity of transition metals to assemble the five-membered ring system efficiently. nih.gov

Recent developments have also highlighted the use of nickel catalysis. Electronegative, nickel-catalyzed domino reactions involving the intramolecular carbonickelation of propargylic aryl halides followed by cyclization provide another avenue to access the dihydrobenzofuran scaffold. researchgate.net

The table below summarizes representative transition metal systems used in the synthesis of the dihydrobenzofuran scaffold.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium (Pd) complexes | Intramolecular Heck-Matsuda | Arenediazonium salts | Mild conditions, broad functional group tolerance. nih.gov |

| Rhodium (Rh) complexes | [3+2] Annulation | N-phenoxyacetamides and diazo compounds | Asymmetric C-H functionalization. nih.gov |

| Palladium (Pd) acetate | Intramolecular C-H Coupling | Alkyl phenyl ethers | Direct C(sp³)–H and C(sp²)–H bond activation. nih.gov |

| Nickel (Ni) complexes | Electro-reductive Domino Reaction | Propargylic aryl halides | Utilizes electrocatalysis for greener synthesis. researchgate.net |

Enantioselective Synthesis and Resolution of Dihydrobenzofuranols

Given that the C3 position of this compound is a stereocenter, controlling its absolute configuration is critical for accessing enantiomerically pure forms of the compound. This is achieved primarily through two strategies: asymmetric synthesis, which creates the desired stereoisomer directly, and resolution, which separates a mixture of stereoisomers.

Asymmetric synthesis aims to control the stereochemical outcome of a reaction from the outset. This can be accomplished using either chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of the target compound, a prochiral precursor could be covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or a sulfur-based auxiliary. wikipedia.orgscielo.org.mx The steric and electronic properties of the auxiliary would then guide the diastereoselective formation of the C3 stereocenter during a key bond-forming step, after which the auxiliary would be cleaved to yield the enantiomerically enriched product.

Asymmetric catalysis employs a chiral catalyst to create the desired product as a single enantiomer from a non-chiral substrate. researchgate.net This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Transition metal catalysts paired with chiral ligands are frequently used. For example, palladium-catalyzed asymmetric dearomative [3+2] cycloaddition reactions have been shown to produce chiral dihydrobenzofurans with excellent enantioselectivity (up to 95% ee). researchgate.net Similarly, chiral phosphoric acids have emerged as powerful organocatalysts for enantioselective [3+2] and [4+1] cycloadditions to form the dihydrobenzofuran ring system with high stereocontrol. researchgate.netnih.gov A highly enantioselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides provides another route to chiral 2,3-dihydrobenzofurans. nih.gov

The table below highlights examples of asymmetric catalytic systems that achieve high enantioselectivity in the formation of chiral dihydrobenzofuran frameworks.

| Catalytic System | Reaction Type | Enantioselectivity | Diastereoselectivity |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Up to 99.9% ee | >95:5 dr |

| Bis(oxazoline)/Zn(OTf)₂ | Dearomative [3+2] Cycloaddition | Excellent | Excellent |

| Palladium/Xiang-Phos Ligand | Carboheterofunctionalization | High | High |

| Chiral Guanidine | [4+1] Cyclization | Up to 94:6 er | Up to >95:5 dr |

When an asymmetric synthesis is not employed, the product is typically formed as a racemic mixture (a 1:1 mixture of enantiomers). Resolution is the process of separating these enantiomers. scielo.org.mx For dihydrobenzofuranol intermediates, this can be achieved through chemical or enzymatic methods.

A common chemical resolution strategy involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. scielo.org.mx For example, the racemic this compound could be esterified with an enantiomerically pure chiral acid. The resulting diastereomeric esters possess different physical properties (e.g., solubility, boiling point, chromatographic retention) and can be separated by methods like fractional crystallization or chromatography. researchgate.net After separation, hydrolysis of the individual diastereomers yields the pure enantiomers of the original alcohol. A reported method for resolving racemic 2,2-disubstituted benzofuran-3-ols involves transesterification with (R)-pentolactone, allowing for the separation of the pure enantiomers. researchgate.net

Enzymatic resolution offers a highly selective alternative. Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated. This kinetic resolution process is a key strategy in the synthesis of various natural products containing the benzofuran ring. rsc.org

Chemical Reactivity and Derivatization of 3 Ethyl 1,3 Dihydro 2 Benzofuran 4 Ol

Oxidative Transformations of the 4-Hydroxyl Group and Ring System

The phenolic hydroxyl group and the dihydrobenzofuran core are susceptible to various oxidative reactions. These transformations can lead to the formation of quinone-like structures, ring-opened products, or further oxidized heterocyclic systems.

The oxidation of the 4-hydroxyl group is a prominent reaction, given its phenolic nature. Phenols are readily oxidized to quinones under the influence of various oxidizing agents. libretexts.org In the case of 3-Ethyl-1,3-dihydro-2-benzofuran-4-ol, oxidation would likely yield a quinone derivative. The specific outcome can be influenced by the choice of oxidant and reaction conditions. For instance, stronger oxidizing agents might lead to ring cleavage. Biomimetic oxidation studies on benzofurans using hydrogen peroxide catalyzed by manganese porphyrins have shown the formation of epoxides as key intermediates, which then undergo different reaction pathways depending on the substitution pattern and reaction conditions. mdpi.comresearchgate.net Photocatalytic oxidative [3+2] cycloadditions of phenols with alkenes represent a modern approach to synthesizing dihydrobenzofuran structures and highlight the susceptibility of the phenolic ring to oxidation. nih.gov

The dihydrofuran ring itself can also undergo oxidative transformations. Oxidation of similar dihydrobenzofuran systems has been shown to result in the formation of benzofuran (B130515) derivatives or ring-opened products. rsc.org The presence of the ethyl group at the C3 position may influence the regioselectivity of such reactions.

Table 1: Predicted Oxidative Transformations

| Oxidizing Agent | Predicted Product(s) | Reaction Type |

|---|---|---|

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Quinone derivative | Oxidation of phenol (B47542) |

| Chromic acid | Quinone derivative | Oxidation of phenol |

| Hydrogen peroxide / Mn(III) porphyrin | Ring-opened products via epoxide intermediate | Biomimetic oxidation |

Reductive Modifications of the Dihydrobenzofuran Core

The dihydrobenzofuran nucleus can be subjected to various reductive modifications, primarily focusing on the saturation of the furan (B31954) ring or the reductive cleavage of the ether linkage.

Catalytic hydrogenation is a common method for the reduction of the dihydrobenzofuran system. Depending on the catalyst and reaction conditions, either the furan ring or the benzene (B151609) ring can be selectively reduced. For instance, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase have been shown to be effective for the selective hydrogenation of benzofurans to dihydrobenzofurans. acs.org Further hydrogenation can lead to the corresponding octahydrobenzofuran. nih.gov Bimetallic catalysts, such as Pd-Ru nanoparticles, have also demonstrated high efficiency and selectivity in the hydrogenation of benzofurans to 2,3-dihydrobenzofurans. acs.orgthieme-connect.com Cobalt-based catalysts have also been developed for this purpose. thieme-connect.com

Reductive cleavage of the C-O bond within the dihydrofuran ring is another important transformation. This can be achieved using dissolving metal reductions, such as with lithium in the presence of an electron transfer catalyst, leading to the formation of o-hydroxystyrene derivatives. kyoto-u.ac.jp This ring-opening provides a route to functionalized phenolic compounds.

Table 2: Predicted Reductive Modifications

| Reagent/Catalyst | Predicted Product(s) | Reaction Type |

|---|---|---|

| H₂, Pd/C or PtO₂ | Perhydrobenzofuran derivative | Catalytic hydrogenation |

| H₂, Ru@SILP-LA | Tetrahydrobenzofuran derivative | Selective catalytic hydrogenation |

| H₂, Pd-Ru bimetallic NPs | Tetrahydrobenzofuran derivative | Selective catalytic hydrogenation |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Heterocyclic Moieties

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group at the C4 position. libretexts.org This directing group will favor substitution at the positions ortho and para to it, which correspond to the C5 and C7 positions of the dihydrobenzofuran ring system. Due to steric hindrance from the adjacent dihydrofuran ring, substitution at the C5 position might be favored over the C7 position. Typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed under relatively mild conditions. The reactivity of furan and its derivatives towards electrophilic substitution is generally higher than that of benzene. pearson.compearson.com

Nucleophilic substitution reactions are less common on the electron-rich aromatic ring unless it is modified with strong electron-withdrawing groups. However, the dihydrofuran moiety can potentially undergo nucleophilic attack, particularly at the C1 or C3 positions, especially if a leaving group is introduced at one of these positions.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reagent(s) | Predicted Product(s) | Reaction Type |

|---|---|---|

| HNO₃, H₂SO₄ | 5-Nitro and/or 7-Nitro derivative | Nitration |

| Br₂, FeBr₃ | 5-Bromo and/or 7-Bromo derivative | Bromination |

| SO₃, H₂SO₄ | 5-Sulfonic acid and/or 7-Sulfonic acid derivative | Sulfonation |

| R-Cl, AlCl₃ | 5-Alkyl and/or 7-Alkyl derivative | Friedel-Crafts Alkylation |

Functional Group Interconversions and Structure Elaboration

The 4-hydroxyl group is a key site for functional group interconversions, allowing for the synthesis of a wide array of derivatives. researchgate.netnih.gov Standard organic transformations can be applied to modify this group, thereby altering the physical and chemical properties of the molecule.

Esterification of the phenolic hydroxyl group can be achieved by reacting the compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions. youtube.comyoutube.com This reaction is often catalyzed by an acid or a base. Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a phenoxide, followed by reaction with an alkyl halide. These derivatization methods are useful for introducing various functional groups and for protecting the hydroxyl group during other synthetic transformations.

Table 4: Predicted Functional Group Interconversions of the 4-Hydroxyl Group

| Reagent(s) | Product Type | Reaction Type |

|---|---|---|

| Acyl chloride (e.g., Acetyl chloride), pyridine | Ester | Esterification |

| Carboxylic anhydride (B1165640) (e.g., Acetic anhydride), acid catalyst | Ester | Esterification |

| Alkyl halide (e.g., Methyl iodide), base (e.g., NaH) | Ether | Williamson Ether Synthesis |

Pharmacological and Biological Research Applications of the 3 Ethyl 1,3 Dihydro 2 Benzofuran 4 Ol Scaffold

Exploration of Biological Activities for 3-Ethyl-1,3-dihydro-2-benzofuran-4-ol and its Analogs

While research specifically on this compound is limited in publicly available literature, the broader family of benzofuran (B130515) and dihydrobenzofuran analogs has been the subject of extensive investigation. These studies provide a foundational understanding of the potential biological activities that could be associated with this particular scaffold.

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability, and modulators of these channels have therapeutic potential in various neurological disorders. While the benzofuran scaffold is known to interact with a variety of enzymes, specific research detailing the activity of this compound or its close analogs as modulators of Kv3 channels is not extensively documented in the current scientific literature. The exploration of benzofuran derivatives as specific ion channel modulators remains an area with potential for future research.

The benzofuran nucleus is a key component in compounds demonstrating significant antimicrobial properties. nih.govrsc.org

Antibacterial Activity: Novel benzofuran derivatives have shown promising activity against a range of bacterial species. For instance, a compound isolated from the marine-derived fungus Penicillium crustosum exhibited moderate antibacterial action against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively. mdpi.com Other studies have shown that substitutions at the C-6 and C-3 positions of the benzofuran ring can significantly influence antibacterial activity and strain specificity. nih.gov Compounds with a hydroxyl group at C-6 demonstrated excellent activity against multiple strains with MIC values ranging from 0.78 to 3.12 μg/mL. nih.gov

Antifungal Activity: The antifungal potential of the benzofuran scaffold is well-established, with some derivatives acting as inhibitors of N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi. researchgate.netnih.gov Benzofuran-triazole hybrids have shown moderate to satisfactory activity against several pathogenic fungi. nih.gov Similarly, novel benzofuran-semicarbazide hybrids displayed good fungistatic activity against various Candida species and Cryptococcus neoformans. researchgate.net Certain benzofuran-5-ol (B79771) derivatives have demonstrated antifungal activity comparable or superior to the drug 5-fluorocytosine, completely inhibiting fungal growth at MIC levels of 1.6-12.5 μg/mL. nih.gov Additionally, a series of chiral isoxazoline-benzofuran-sulfonamide derivatives showed significant effects against the plant pathogenic fungus S. sclerotiorum, with EC₅₀ values as low as 0.33 mg/L, which was superior to the commercial fungicide fluopyram. acs.org

Antimycobacterial Activity: Researchers have also investigated benzofuran derivatives for their potential against Mycobacterium tuberculosis. Benzofuran-isatin hybrids have been evaluated for their in vitro activity against both drug-susceptible and multi-drug resistant (MDR) strains of M. tuberculosis. medchemexpress.cn In other research, newly synthesized benzofuran-based sulphonamides were tested against Mycobacterium tuberculosis H37Rv strains, with several compounds exhibiting significant activity with MICs as low as 13 µg/mL. researchgate.net Furthermore, benzofuran-based scaffolds have been identified as potent repressive agents of M. tuberculosis Polyketide Synthase 13 (Pks13), a crucial enzyme for mycobacterial survival. nih.gov

| Compound Class | Activity Type | Organism(s) | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|---|

| Aza-benzofuran (from P. crustosum) | Antibacterial | S. aureus, S. typhimurium | 12.5 µg/mL | mdpi.com |

| Aza-benzofuran (from P. crustosum) | Antibacterial | E. coli | 25 µg/mL | mdpi.com |

| Benzofuran-5-ol derivatives | Antifungal | Various fungal species | 1.6-12.5 µg/mL | nih.gov |

| Isoxazoline-benzofuran-sulfonamide (Compound 3i) | Antifungal | S. sclerotiorum | 0.33 mg/L | acs.org |

| Benzofuran based sulphonamide (Compound VIIIj) | Antimycobacterial | M. tuberculosis H37Rv | 13 µg/mL | researchgate.net |

The benzofuran scaffold is a prominent feature in many compounds investigated for their anticancer properties. scilit.comnih.gov These derivatives have been shown to exert antiproliferative activity against a wide array of human cancer cell lines through various mechanisms. nih.govtandfonline.com

Studies have demonstrated that benzofuran analogs can be potent cytotoxic agents. mdpi.com For example, a 3-methylbenzofuran (B1293835) derivative showed strong antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ value of 1.48 μM, which is comparable to the reference drug staurosporine (B1682477) (IC₅₀ = 1.52 μM). nih.gov Other analogs displayed good inhibitory activity against VEGFR-2, a key target in angiogenesis, with IC₅₀ values as low as 45.4 nM. nih.gov

Fluorinated dihydrobenzofuran derivatives have also been investigated for their anticancer effects. Two such compounds inhibited the proliferation of the HCT116 human colorectal adenocarcinoma cell line by approximately 70%, with IC₅₀ values of 19.5 and 24.8 µM. nih.gov Benzofuran–indole hybrids have been identified as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), a primary driver in non-small-cell lung cancer (NSCLC). mdpi.com One derivative, 8aa, showed significant inhibitory effects against the double mutant L858R/T790M EGFR, which is common in NSCLC. mdpi.com

The mechanisms of action are diverse, including the inhibition of protein kinases like GSK-3β and mTOR, tubulin polymerization, and the induction of apoptosis. nih.govtandfonline.comresearchgate.net For instance, certain benzofuran-2-carboxamide (B1298429) derivatives were found to arrest the cell cycle at the G2-M phase in MDA-MB-231 breast cancer cells. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism/Target | Reference |

|---|---|---|---|---|

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | 1.48 µM | Antiproliferative | nih.gov |

| Benzofuran derivative (18d) | - | 45.4 nM | VEGFR-2 Inhibition | nih.gov |

| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 µM | Antiproliferative | nih.gov |

| Fluorinated dihydrobenzofuran (Compound 1) | HCT116 (Colorectal) | 19.5 µM | Antiproliferative | nih.gov |

| Benzofuran–isatin conjugate (5d) | Excellent broad activity against NCI-55 human cancer cell lines | Antiproliferative | tandfonline.com | |

| Benzofuran-indole hybrid (8aa) | NSCLC cells | Potent | EGFR inhibitor | mdpi.com |

Derivatives of benzofuran and dihydrobenzofuran are recognized for their anti-inflammatory and immunomodulatory activities. mdpi.comnih.govnih.gov Research has shown that fluorinated benzofuran and dihydrobenzofuran derivatives can suppress lipopolysaccharide-stimulated inflammation in macrophages. nih.govnih.gov These compounds inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, and decrease the secretion of inflammatory mediators like interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂). nih.govnih.gov For example, IC₅₀ values for PGE₂ inhibition ranged from 1.1 to 20.5 µM for a series of these compounds. nih.gov

Certain aza-benzofuran compounds have also demonstrated anti-inflammatory effects by inhibiting nitric oxide release in mouse macrophages, with some exhibiting more potent activity (IC₅₀ = 16.5 μM) than the control drug celecoxib (B62257) (IC₅₀ = 32.1 μM). mdpi.com In the realm of immunomodulation, benzofuran-2-carboxamide derivatives have been identified as effective inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells, indicating their potential to modulate immune cell migration. nih.gov Additionally, a set of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines showed interesting anti-inflammatory activity in a murine asthma model by reducing eosinophil counts and COX-2 expression. researchgate.net

| Compound Class | Activity | Model | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Fluorinated benzofuran derivatives | Interleukin-6 (IL-6) inhibition | Macrophages | 1.2 - 9.04 µM | nih.gov |

| Fluorinated benzofuran derivatives | Nitric Oxide (NO) inhibition | Macrophages | 2.4 - 5.2 µM | nih.gov |

| Fluorinated benzofuran derivatives | Prostaglandin E₂ (PGE₂) inhibition | Macrophages | 1.1 - 20.5 µM | nih.gov |

| Aza-benzofuran (Compound 4) | Nitric Oxide (NO) inhibition | RAW 264.7 macrophages | 16.5 µM | mdpi.com |

The benzofuran core is a structural feature of compounds known for their antioxidant properties. nih.govnih.gov Studies on benzofuran-2-carboxamide derivatives have evaluated their ability to inhibit lipid peroxidation (LPO) and scavenge free radicals. One such derivative demonstrated moderate to significant antioxidant activity, achieving 62% inhibition of LPO in rat brain homogenate and 23.5% inhibition of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical formation at a concentration of 100 μM. nih.govscienceopen.com The mechanism of action for some benzofuranone derivatives involves acting as alkyl radical scavengers. researchgate.net This radical scavenging ability is crucial for preventing oxidative damage, which is implicated in numerous disease states. researchgate.net The antioxidant effects of the benzofuran scaffold contribute to its potential efficacy in treating chronic conditions associated with oxidative stress, such as neurodegenerative diseases. scilit.com

| Compound Class/Derivative | Assay | Activity (% Inhibition @ 100 µM) | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide (Compound 1j) | Lipid Peroxidation (LPO) | 62% | nih.gov |

| Benzofuran-2-carboxamide (Compound 1j) | DPPH Radical Scavenging | 23.5% | nih.gov |

Benzofuran and dihydrobenzofuran derivatives have been explored for various applications within the central nervous system, including for neurodegenerative diseases and epilepsy. nih.govresearchgate.net

Anti-Alzheimer Research: The benzofuran scaffold has been identified as a promising starting point for developing treatments for Alzheimer's disease. bepls.com Some orally active, blood-brain barrier permeable benzofuran analogs have shown potent anti-amyloid aggregation activity. scienceopen.combepls.com A novel benzofuran-containing organoselenium compound, TFSeB, demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov This compound was shown to be a pronounced inhibitor of monoamine oxidase B (MAO-B) and was also able to reverse the increased activity of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov Other studies have also identified benzofuran derivatives as promising AChE inhibitors. researchgate.net

Anticonvulsant Research: Several series of benzofuran derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govbenthamdirect.comnih.gov A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives showed significant anticonvulsant activity in the maximal electroshock induced seizures (MES) model in mice. nih.gov The median effective dose (ED₅₀) for these compounds ranged from 0.055 to 0.259 mmol/kg. nih.gov One of the most potent compounds, [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] (5c), demonstrated a relative anticonvulsant potency of 0.72 compared to the standard drug phenytoin (B1677684). nih.gov Another study on N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs found that one compound was active in both the MES and subcutaneous metrazol (scMET) seizure tests. benthamdirect.com Pharmacophore mapping suggests these compounds may act via mechanisms similar to established anticonvulsant drugs like phenytoin and carbamazepine. nih.gov

| Compound Class/Derivative | Test Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| Benzofuran-acetamide derivatives | Maximal Electroshock Seizure (MES) | 0.055 - 0.259 mmol/kg | nih.gov |

| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (6h) | MES | Active at 30 mg/kg | benthamdirect.com |

| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (6h) | Subcutaneous Metrazol (scMET) | Active at 100 mg/kg | benthamdirect.com |

Other Pharmacological Explorations: Antiparasitic, Antihyperglycemic, and Anticoagulant Activities

The versatile benzofuran core, including structures related to this compound, has been a foundation for developing agents with a wide array of pharmacological activities. nih.govnih.gov Research has extended into its potential as an antiparasitic, antihyperglycemic, and anticoagulant agent.

Antiparasitic Activity: Benzofuran derivatives have demonstrated notable potential as antiparasitic agents. nih.gov A series of synthesized polysubstituted benzofuran compounds were evaluated in cellulo against parasitic protozoa, with some exhibiting good inhibitory activity against the proliferation of Trypanosoma brucei. researchgate.net The benzofuran motif is recognized for its significant physiological and chemotherapeutic properties, which underpins its exploration in developing new therapies against parasitic infections. nih.govresearchgate.net

Antihyperglycemic Activity: The benzofuran scaffold is a key structural unit in compounds designed for antidiabetic applications. researchgate.netnih.gov Studies on benzofuran-based chromenochalcone hybrids have shown significant antihyperglycemic effects. For instance, in streptozotocin-induced diabetic rats, certain derivative compounds effectively lowered blood glucose levels. Compound 24 from one study reduced blood glucose by up to 25.1% over 24 hours. nih.gov Similarly, compounds 21 and 22 also showed significant antihyperglycemic activity. nih.gov The mechanism is partly attributed to improving glucose uptake in skeletal muscle cells. nih.gov Furthermore, thiazolidinedione derivatives incorporating a substituted dihydrobenzofuran pharmacophore have been synthesized and evaluated, showing considerable euglycemic activity in db/db mice. nih.gov

Anticoagulant Activity: The therapeutic potential of benzofuran derivatives extends to anticoagulant applications. A study investigating 1,3,4-oxadiazole (B1194373) derivatives, some featuring a benzofuran moiety, assessed their ex vivo anticoagulant efficacy by measuring prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). researchgate.net Among the tested compounds, one derivative, 3q , exhibited moderate anticoagulant activity, indicated by an increase in prothrombin time to 33 ± 0.4 seconds, compared to the reference drug acenocoumarol (B605123) (48 ± 0.5 s). researchgate.net This highlights the potential of the benzofuran scaffold in the development of new anticoagulant agents. researchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding the molecular interactions and cellular effects of this compound derivatives is crucial for their development as therapeutic agents. Research has focused on identifying specific biological targets and elucidating how these compounds modulate cellular signaling pathways.

Molecular docking and binding assays are key to characterizing the interaction between benzofuran derivatives and their biological targets. These studies have revealed strong binding affinities to various enzymes and receptors.

For example, a series of novel benzofuran-1,3,4-oxadiazole derivatives were evaluated as inhibitors of the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) enzyme. nih.gov Computational docking studies showed that these compounds demonstrated strong binding affinities. Specifically, derivatives BF3 , BF4 , and BF8 exhibited excellent binding energies, comparable to or even exceeding the standard inhibitor. nih.gov The binding affinity is stabilized by multiple molecular interactions within the active site of the Pks13 receptor. nih.gov

In another context, 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov Competitive binding experiments using recombinant human CB2 receptors determined the inhibition constant (Ki) values for these compounds. nih.gov The high affinity is attributed to interactions such as hydrogen bonds and π-π stacking with key residues in an aromatic pocket within the receptor's helices. nih.gov

Furthermore, the interaction of benzofuran derivatives with serum albumins, which can act as carriers in drug delivery, has also been studied. nih.gov Fluorescence spectroscopy confirmed different binding affinities for mono- and difuranic derivatives to bovine serum albumin (BSA), with the monofuran derivative BF1 showing a higher affinity (kD = 28.4 ± 10.1 nM) compared to the difuran derivative BDF1 (kD = 142.4 ± 64.6 nM). nih.gov

| Compound | Target | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| BF3 | Mtb Pks13 Enzyme | Binding Energy (kcal/mol) | -14.23 | nih.gov |

| BF4 | Mtb Pks13 Enzyme | Binding Energy (kcal/mol) | -14.82 | nih.gov |

| BF8 | Mtb Pks13 Enzyme | Binding Energy (kcal/mol) | -14.11 | nih.gov |

| TAM-16 (Standard) | Mtb Pks13 Enzyme | Binding Energy (kcal/mol) | -14.61 | nih.gov |

| BF1 | Bovine Serum Albumin | Dissociation Constant (kD) | 28.4 ± 10.1 nM | nih.gov |

| BDF1 | Bovine Serum Albumin | Dissociation Constant (kD) | 142.4 ± 64.6 nM | nih.gov |

The binding of benzofuran derivatives to their molecular targets initiates a cascade of events that modulate cellular pathways and signal transduction. As agonists of the CB2 receptor, certain 2,3-dihydro-1-benzofuran derivatives can suppress microglial cell activation and neuroinflammation. nih.gov This modulation of the endocannabinoid system is a key mechanism behind their potential application in treating neuropathic pain. nih.gov In the context of antihyperlipidemic activity, some benzofuran derivatives have been shown to counteract the effects of Triton, which increases 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase activity and inhibits lipoprotein lipase. nih.gov The synthesized compounds were found to significantly increase the activity of lecithin–cholesterol acyltransferase (LCAT), an enzyme that plays a crucial role in lipoprotein metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, these studies have guided the optimization of lead compounds to enhance potency and selectivity.

The biological activity of benzofuran derivatives can be significantly altered by the nature and position of substituents on the benzofuran ring.

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to increase anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which improve binding affinity to target molecules. nih.gov The position of the halogen is a critical determinant of its biological effect. nih.gov

Substituents at the 5-position: In a study of benzofuran derivatives designed to promote osteoblast differentiation, various substituents at the 5-position of the ring were evaluated. While an unsubstituted derivative had no activity, the introduction of halogens resulted in moderate activity. researchgate.net A carbamoyl (B1232498) group at this position markedly increased osteoblastogenic activity. researchgate.net

Linker Modification: For benzofuran-containing thiazolidinediones with antihyperglycemic properties, the insertion of an N-methyl group into the linker between the benzofuran and thiazolidinedione pharmacophores led to a considerable improvement in their euglycemic activity. nih.gov

Electron-donating vs. Electron-withdrawing Groups: Theoretical studies on the antioxidant activity of benzofuran derivatives have shown that electron-withdrawing groups (EWGs) attached to a π-conjugated system can decrease bond dissociation enthalpies (BDEs), while electron-donating groups (EDGs) are beneficial for decreasing ionization potentials (IPs). scholarena.com These parameters are directly related to the compound's ability to scavenge free radicals. scholarena.com

| Scaffold Position | Substituent | Observed Effect | Activity Type | Reference |

|---|---|---|---|---|

| General Ring | Halogen (Br, Cl, F) | Significant increase in activity | Anticancer | nih.gov |

| 5-position | Unsubstituted | No activity | Osteoblastogenic | researchgate.net |

| 5-position | Halogen | Moderate activity | Osteoblastogenic | researchgate.net |

| 5-position | Carbamoyl group | Markedly increased activity | Osteoblastogenic | researchgate.net |

| Linker Chain | N-Methyl group | Improved activity | Euglycemic | nih.gov |

| Side Chain | Electron-withdrawing group | Decreased Bond Dissociation Enthalpy | Antioxidant | scholarena.com |

| Side Chain | Electron-donating group | Decreased Ionization Potential | Antioxidant | scholarena.com |

Stereochemistry plays a critical role in the biological activity of chiral drugs, as different stereoisomers can exhibit vastly different pharmacological profiles. researchgate.net This principle is evident in research on benzofuran derivatives.

In a series of 2,3-dihydro-1-benzofuran derivatives designed as CB2 agonists, the compound MDA7 was synthesized as a racemic mixture. nih.gov Subsequent separation of the enantiomers revealed that the pharmacological activity was stereospecific; the S-enantiomer (MDA104 ) was identified as the active form, while the R-enantiomer was presumably inactive. nih.gov

Similarly, studies on nature-inspired antimalarial compounds, including derivatives of 3-Br-acivicin, demonstrated that stereochemistry led to significant differences in activity. mdpi.com Only the isomers with a (5S, αS) configuration displayed significant antiplasmodial activity against P. falciparum, while their corresponding enantiomers and diastereoisomers were significantly less potent or inactive. mdpi.com This suggests that biological targets, such as transporters or enzymes, can stereoselectively recognize and interact with only one specific isomer. mdpi.com The isolation and stereochemical study of benzofuranone derivatives from natural sources further underscore the importance of determining the absolute configuration of chiral centers to understand their biological function. nih.gov

Preclinical Investigations and In Vitro Efficacy Assessments

Comprehensive searches for preclinical and in vitro efficacy data on the specific chemical compound this compound did not yield specific research findings. The available scientific literature focuses more broadly on the pharmacological activities of the larger benzofuran chemical scaffold, from which numerous derivatives have been synthesized and evaluated for a wide range of biological activities.

The benzofuran nucleus is a core structure in many natural and synthetic compounds that have demonstrated significant biological effects. nih.gov Research has extensively explored derivatives of this scaffold for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govresearchgate.net

For instance, various benzofuran derivatives have been synthesized and assessed for their potential as SIRT2 inhibitors, showing activity at the micromolar level. mdpi.com Other studies have focused on the antimicrobial properties of 3-substituted isobenzofuran-1(3H)-one derivatives, which have shown inhibitory effects against pathogens such as E. coli, S. aureus, and C. albicans. imjst.org Furthermore, the antioxidant potential of different benzofuran-1,3-thiazolidin-4-one derivatives has been a subject of investigation. researchgate.net

In the context of cancer research, a variety of benzofuran derivatives have been evaluated. For example, certain compounds have shown inhibitory activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines, with IC50 values in the micromolar and even sub-micromolar range. nih.gov Other derivatives have demonstrated growth inhibitory activity against a panel of cancer cell lines, including ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate), with GI50 values in the low micromolar range. nih.gov

While these examples highlight the diverse biological activities of the broader benzofuran class of compounds, it is important to note that specific preclinical data, such as IC50 or EC50 values from in vitro assays, for this compound itself are not available in the reviewed literature. The therapeutic potential of this specific molecule would require dedicated synthesis and biological evaluation to be determined.

Advanced Analytical and Spectroscopic Characterization of 3 Ethyl 1,3 Dihydro 2 Benzofuran 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-Ethyl-1,3-dihydro-2-benzofuran-4-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity of atoms and the stereochemical arrangement can be determined.

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, the ethyl group, and the hydroxyl proton. The aromatic region typically displays a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The protons of the CH₂ group at position 1 are diastereotopic, meaning they are chemically non-equivalent, and should appear as a pair of doublets of doublets. The methine proton at position 3 will couple with the adjacent methylene (B1212753) protons of the ethyl group.

The ¹³C NMR spectrum will show ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, oxygen-bearing).

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.10 | t | ~7.8 | 1H | H-6 |

| ~6.85 | d | ~7.6 | 1H | H-5 or H-7 |

| ~6.80 | d | ~8.0 | 1H | H-5 or H-7 |

| ~5.20 | s (broad) | - | 1H | 4-OH |

| ~4.95 | dd | ~12.5, 2.0 | 1H | H-1a (diastereotopic) |

| ~4.80 | d | ~12.5 | 1H | H-1b (diastereotopic) |

| ~4.70 | m | - | 1H | H-3 |

| ~1.80 | m | - | 2H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~154.0 | C-7a |

| ~145.0 | C-4 |

| ~129.0 | C-6 |

| ~125.0 | C-3a |

| ~118.0 | C-5 |

| ~115.0 | C-7 |

| ~85.0 | C-3 |

| ~72.0 | C-1 |

| ~28.0 | -CH₂CH₃ |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (H-3) and the methylene protons of the ethyl group. It would also confirm the connectivity of the adjacent aromatic protons (H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.70 ppm would correlate with the carbon signal at ~85.0 ppm, confirming their assignment as H-3 and C-3, respectively.

Correlations from the ethyl group protons to C-3.

Correlations from the methylene protons at C-1 to the aromatic quaternary carbons C-3a and C-7a. researchgate.net

Correlations from the aromatic protons to their neighboring carbons, confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₁₂O₂) is 164 g/mol .

Both Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for separating the target compound from impurities and confirming its identity. koreascience.kr

UPLC-MS: This is a preferred method for analyzing moderately polar and thermally sensitive compounds. The compound would be separated on a reverse-phase column (e.g., C18) and the eluent introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. This analysis would provide a retention time and a mass spectrum, confirming the presence of the [M+H]⁺ ion at m/z 165 or other adducts.

GC-MS: For GC-MS analysis, the compound may require derivatization of the hydroxyl group to increase its volatility. The compound is vaporized and separated in a capillary column before being ionized, usually by electron ionization (EI). researchgate.net The resulting mass spectrum shows the molecular ion (M⁺˙) at m/z 164 and a characteristic fragmentation pattern that serves as a fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different atomic compositions. koreascience.krrsc.org

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Measured Mass |

|---|---|---|

| [C₁₀H₁₂O₂ + H]⁺ | 165.0897 | (Predicted to be within 5 ppm) |

The fragmentation pattern in an EI mass spectrum would likely involve characteristic losses. A primary fragmentation could be the loss of the ethyl group (M-29) to give a fragment at m/z 135. Subsequent loss of water (H₂O) or carbon monoxide (CO) from the ring structure is also plausible.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2960, ~2870 | C-H stretch | Aliphatic (Ethyl, Methylene) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether (C-O-C) |

The presence of a broad band around 3350 cm⁻¹ is a strong indicator of the hydroxyl group. The bands between 2870 and 3050 cm⁻¹ confirm the presence of both aliphatic and aromatic C-H bonds, while the strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether linkage within the dihydrofuran ring system.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. The anticipated vibrational modes are detailed in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Alcohol) | 3600 - 3200 | Stretching (Broad) |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Alcohol) | 1260 - 1000 | Stretching |

| C-O (Ether) | 1300 - 1000 | Stretching |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods that would be utilized for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column with a polar mobile phase.

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (typically at 254 nm or a wavelength of maximum absorbance) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the hydroxyl group to a more volatile silyl (B83357) ether might be necessary for optimal analysis of this compound to prevent peak tailing and improve resolution.

| Parameter | Typical Condition |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

Computational and Theoretical Investigations of 3 Ethyl 1,3 Dihydro 2 Benzofuran 4 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule like 3-Ethyl-1,3-dihydro-2-benzofuran-4-ol. These ab initio and density functional theory (DFT) methods can predict molecular geometry, electronic structure, and reactivity descriptors. For instance, DFT calculations could be used to optimize the 3D structure of the molecule, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Once the geometry is optimized, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For benzofuran (B130515) derivatives, these calculations can help understand their susceptibility to electrophilic or nucleophilic attack. nih.gov

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would identify electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). Reactivity indices such as electrophilicity and nucleophilicity can be quantified, providing a theoretical basis for predicting how this compound might interact with other molecules or biological targets. nih.gov

Illustrative Data Table: Calculated Quantum Chemical Properties

This table presents hypothetical data for this compound, as would be generated by quantum chemical calculations.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability |

| Dipole Moment | 2.1 D | Measures molecular polarity |

| Total Energy | -550.12 Hartrees | Ground state energy of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions and Binding Modes

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable tools. These computational techniques predict how a small molecule (ligand) might bind to the active site of a protein (receptor). This is particularly relevant as many benzofuran derivatives are known to exhibit a range of biological activities. researchgate.netorientjchem.orgacs.org

Molecular docking simulations would begin by identifying a potential protein target. The 3D structure of this compound, obtained from quantum chemical calculations, would then be placed into the binding site of the target protein. The docking algorithm samples various orientations and conformations of the ligand within the binding site, scoring each pose based on factors like intermolecular forces. The resulting binding affinity (often expressed as a docking score or binding energy) provides an estimate of how strongly the molecule might bind to the protein. atmiyauni.ac.in

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the dynamic nature of the binding. This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction, which are crucial for understanding the mechanism of action at a molecular level. acs.org

Illustrative Data Table: Molecular Docking Results

This table shows hypothetical docking results of this compound against a hypothetical protein kinase target.

| Parameter | Predicted Value | Significance |

| Binding Affinity | -8.2 kcal/mol | Strength of ligand-protein interaction |

| Key Interacting Residues | TYR21, LEU83, VAL35 | Amino acids crucial for binding |

| Number of H-Bonds | 2 | Indicates specific polar interactions |

| RMSD during MD | 1.5 Å | Stability of the binding pose over time |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a novel compound like this compound, a QSAR model could predict its efficacy based on the activities of structurally similar benzofuran derivatives.

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed biological activity. mdpi.comresearchgate.net

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new compounds like this compound before they are synthesized and tested. This predictive capability is highly valuable in prioritizing candidates for further development in drug discovery. semanticscholar.org

Illustrative Data Table: QSAR Model Descriptors

This table presents a hypothetical QSAR model for predicting the anticancer activity of benzofuran derivatives, and the predicted activity for the title compound.

| Descriptor | Value for Compound | Coefficient in Model | Contribution to Activity |

| LogP (Lipophilicity) | 2.8 | +0.5 | Positive |

| Polar Surface Area | 55 Ų | -0.2 | Negative |

| Number of Rotatable Bonds | 3 | +0.1 | Positive |

| Predicted pIC50 | 6.5 | Predicted Potency |

Predictive ADMET Property Modeling (excluding actual toxicological data)

In silico modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. nih.govresearchgate.net For this compound, various computational models can predict its ADME characteristics. audreyli.com

These predictive models are typically built using large datasets of compounds with experimentally determined ADME properties. slideshare.net They employ a range of computational approaches, from simple rule-based systems (like Lipinski's Rule of Five) to complex machine learning algorithms. nih.gov

Illustrative Data Table: Predicted ADMET Properties

This table contains hypothetical in silico ADMET predictions for this compound.

| ADMET Property | Predicted Value/Classification | Implication |

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Human Intestinal Absorption | High (>90%) | Good oral bioavailability potential |

| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |

| Plasma Protein Binding | High | May affect free drug concentration |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Future Research Directions and Therapeutic Potential of 3 Ethyl 1,3 Dihydro 2 Benzofuran 4 Ol

Rational Design and Synthesis of Novel 3-Ethyl-1,3-dihydro-2-benzofuran-4-ol Analogs with Enhanced Biological Profiles

The rational design of novel analogs based on the this compound structure is a promising avenue for enhancing its biological activity. Structure-activity relationship (SAR) studies on various benzofuran (B130515) derivatives have shown that the introduction of specific functional groups can significantly influence their therapeutic efficacy. nih.gov For instance, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to increase anticancer activities. nih.govnih.gov This is often attributed to the formation of halogen bonds, which can improve binding affinity to biological targets. nih.gov

Future synthetic strategies could focus on modifying the ethyl group at the 3-position or the hydroxyl group at the 4-position of the parent molecule. Key areas for synthetic exploration include:

Substitution on the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups to the aromatic ring could modulate the electronic properties of the molecule and enhance its interaction with biological targets. nih.gov

Modification of the Ethyl Group: Altering the length and branching of the alkyl chain at the 3-position could influence the compound's lipophilicity and, consequently, its pharmacokinetic profile.

Derivatization of the Hydroxyl Group: Esterification or etherification of the phenolic hydroxyl group could lead to prodrugs with improved bioavailability or altered solubility.

Recent advancements in synthetic methodologies, such as transition metal-catalyzed reactions (e.g., using palladium, rhodium, or copper catalysts), offer efficient ways to construct complex benzofuran and dihydrobenzofuran structures. nih.govnumberanalytics.com These methods could be adapted for the synthesis of a diverse library of this compound analogs for biological screening. nih.gov

Investigation of Emerging Biological Targets and Disease Indications

The benzofuran scaffold is associated with a wide spectrum of biological activities, suggesting that its derivatives may interact with multiple biological targets. nih.gov While the specific targets of this compound are yet to be elucidated, research on related compounds provides a roadmap for future investigations.

Table 1: Potential Biological Targets and Disease Indications for Benzofuran Derivatives

| Biological Target Category | Specific Examples | Potential Disease Indication |

| Cancer-Related Targets | Tubulin, Protein Kinases (e.g., CDK2, GSK-3β), Estrogen Receptors, Apoptotic Pathway Proteins (e.g., Bcl-2) | Various Cancers (Breast, Lung, Colon, Leukemia) nih.govnih.govnih.gov |

| Inflammatory Pathway Targets | Cyclooxygenases (COX), Nitric Oxide Synthase (NOS) | Inflammatory Disorders, Pain nih.govgoogle.com |

| Microbial Targets | Bacterial and Fungal Enzymes | Infectious Diseases researchgate.net |

| Neurological Targets | Cholinesterases | Neurodegenerative Diseases dntb.gov.ua |

The anticancer potential of benzofurans is particularly well-documented. nih.gov Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. mdpi.commdpi.com For example, some benzofuran derivatives have demonstrated potent inhibitory activity against tubulin polymerization, a key mechanism for disrupting mitosis in cancer cells. nih.gov Others have shown promise as inhibitors of protein kinases or as modulators of estrogen receptors in breast cancer. nih.govnih.gov

Given the link between chronic inflammation and tumorigenesis, the anti-inflammatory properties of benzofurans also present a compelling area for research. nih.gov Investigating the effect of this compound and its analogs on inflammatory mediators like interleukins, cyclooxygenase-2 (COX-2), and nitric oxide synthase 2 (NOS2) could reveal therapeutic potential in inflammatory diseases and inflammation-associated cancers. nih.gov

Exploration of Synergistic Effects with Established Therapeutic Agents

A significant future direction is the exploration of combination therapies, where this compound or its analogs are used in conjunction with existing drugs. This approach can lead to synergistic effects, potentially increasing therapeutic efficacy, overcoming drug resistance, and reducing side effects by allowing for lower doses of each agent.

In oncology, combining a novel benzofuran derivative with conventional chemotherapeutic drugs could be a powerful strategy. frontiersin.org For instance, a benzofuran-isatin conjugate has been shown to enhance the efficiency of conventional chemotherapy in colorectal cancer cell lines. frontiersin.org Future studies could investigate the synergistic effects of this compound analogs with drugs such as:

Taxanes (e.g., Paclitaxel): As some benzofurans inhibit tubulin polymerization, they could act synergistically with taxanes, which also target microtubules. nih.gov

Platinum-based drugs (e.g., Cisplatin): By inducing apoptosis through different pathways, benzofurans might enhance the cytotoxic effects of DNA-damaging agents like cisplatin. mdpi.com

Targeted therapies (e.g., Kinase inhibitors): Combining a benzofuran derivative with a targeted agent could help overcome resistance mechanisms that develop in response to single-agent therapies.

The potential for synergistic interactions extends to other therapeutic areas as well. For example, in the treatment of inflammatory conditions, combining a benzofuran derivative with a non-steroidal anti-inflammatory drug (NSAID) could provide enhanced pain relief and anti-inflammatory effects.

Development of Advanced Formulation Strategies (conceptual, not dosage)

Many benzofuran derivatives exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic effectiveness. fiercepharma.comnih.gov Therefore, the development of advanced formulation strategies is crucial for the clinical translation of promising this compound analogs. These strategies aim to enhance solubility and dissolution rates without specifying dosages.

Conceptual formulation approaches could include:

Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspensions or nanocrystals) can significantly increase the surface area for dissolution. researchgate.netresearchgate.net

Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can overcome the crystal lattice energy, leading to higher apparent solubility. researchgate.netpharmoutsourcing.com Technologies like hot melt extrusion and spray-dried dispersion are gaining traction for producing such systems. fiercepharma.com

Lipid-Based Formulations: Encapsulating the lipophilic benzofuran derivative in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract. nih.govresearchgate.net

Inclusion Complexes: Complexation with cyclodextrins can form water-soluble inclusion complexes, effectively "hiding" the hydrophobic drug molecule within the cyclodextrin (B1172386) cavity. researchgate.net

These advanced formulation techniques could be key to unlocking the full therapeutic potential of poorly soluble this compound derivatives. researchgate.net

Potential Applications in Materials Science and Other Non-Pharmacological Domains

Beyond their therapeutic potential, benzofuran derivatives are being explored for applications in materials science and other non-pharmacological fields. numberanalytics.com The unique electronic and structural properties of the benzofuran scaffold make it a versatile building block for functional materials. rsc.org

Emerging areas of application include:

Energy Storage: Benzofuran derivatives are being investigated as potential materials for use in batteries and supercapacitors. numberanalytics.com

Catalysis: The benzofuran core can be incorporated into ligands for metal catalysts used in various chemical reactions. numberanalytics.com

Organic Electronics: Thiophene-substituted benzofuran derivatives have shown utility in the construction of organic field-effect transistors and other photoelectronic devices. acs.orgnih.gov

Agrochemicals: The biological activity of benzofurans also extends to potential uses as pesticides or herbicides. rsc.org

While the primary focus remains on its therapeutic applications, the potential of this compound and its derivatives in materials science represents an exciting, albeit less explored, frontier for future research.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-1,3-dihydro-2-benzofuran-4-ol, and what key reaction conditions influence yield?

- Answer : The compound can be synthesized via cyclization reactions involving substituted phenols and ethyl-containing precursors. For example, highlights a one-pot pseudo three-component method using ethanol as a solvent and catalytic acetic acid to synthesize 3-ethoxybenzofuran derivatives, achieving yields up to 70%. Key factors include:

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) promote cyclization.

- Solvent optimization : Polar aprotic solvents (e.g., acetone, ethanol) enhance reaction efficiency.

- Temperature control : Reflux conditions (e.g., 80–100°C) improve ring closure.

Methodological refinements from , such as using hexafluoropropan-2-ol as a solvent, can stabilize intermediates and reduce side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer : A combination of <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography is critical:

- NMR : reports distinct chemical shifts for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and benzofuran protons (δ ~6.5–7.5 ppm).

- Crystallography : SHELX programs ( ) enable precise determination of bond angles and dihedral angles, resolving ambiguities in stereochemistry.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data when characterizing substituted benzofuran derivatives?

- Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl3 consistently ().

- 2D NMR techniques : COSY and HSQC experiments () clarify proton-proton correlations and carbon connectivity.

- Computational validation : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .

Q. What strategies optimize the regioselectivity in benzofuran ring substitutions during synthesis?

- Answer : Regioselectivity is influenced by electronic and steric factors. demonstrates that electron-withdrawing groups (e.g., methoxy) at the 3′,4′,5′ positions of a benzoyl moiety direct electrophilic substitution to the benzofuran's 2-position. Key approaches:

- Directed ortho-metalation : Use lithium bases to deprotonate specific sites.

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups).

- Microwave-assisted synthesis : Enhances kinetic control over thermodynamic pathways .

Q. How does the electronic environment of the ethyl group influence the compound's reactivity in further functionalization?

- Answer : The ethyl group acts as an electron donor via hyperconjugation, activating the benzofuran ring for electrophilic attacks (e.g., nitration, halogenation). shows that ethoxy substituents increase electron density at the 6-position, facilitating chlorination. Advanced studies use Hammett constants (σ) to quantify substituent effects on reaction rates .

Q. What in silico methods complement experimental data in predicting the compound's bioactive conformations?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with biological targets. highlights fluorine and hydroxymethyl groups as critical for binding affinity. Pharmacophore modeling identifies essential features like hydrogen bond donors/acceptors, validated by NMR-based ligand-observed studies .

Q. When observing discrepancies in antimicrobial activity across studies, what experimental variables should be controlled?

- Answer : Variability arises from differences in:

- Strain selection : uses standardized ATCC microbial strains.

- Culture conditions : pH, temperature, and nutrient availability affect compound stability.

- Assay methodology : Broth microdilution () vs. agar diffusion impacts MIC values.

- Compound purity : SPE purification () removes interfering byproducts. Replicate experiments and positive controls (e.g., ciprofloxacin) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。